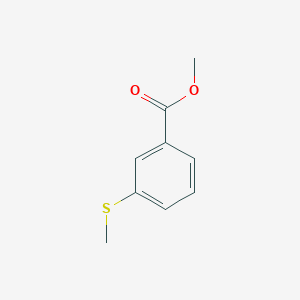

Methyl 3-(methylthio)benzoate

Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters are a significant class of organic compounds, characterized by an ester functional group attached to an aromatic ring. Methyl benzoate (B1203000), with the chemical formula C₆H₅COOCH₃, is a foundational example, formed from the condensation of benzoic acid and methanol (B129727). atamanchemicals.com These compounds are prevalent in nature, contributing to the fragrances of fruits and flowers, and are widely used as flavorings and in perfumery. atamanchemicals.comresearchgate.net In synthetic organic chemistry, aromatic esters are versatile intermediates. numberanalytics.com Their reactivity is primarily centered on two sites: the aromatic ring and the ester group. The ring can undergo electrophilic substitution, while the carbonyl carbon of the ester is susceptible to nucleophilic attack. atamanchemicals.com The introduction of additional functional groups, such as a thioether, onto the benzene (B151609) ring significantly modifies the molecule's electronic properties and reactivity, opening new avenues for chemical transformations and applications. numberanalytics.com

Significance of Sulfur-Containing Aromatic Compounds in Synthetic Research

Sulfur-containing compounds, particularly thioethers (or sulfides), are of paramount importance in organic chemistry. uni-goettingen.dechemrevlett.com The thioether functional group, where a sulfur atom is bonded to two organic groups, is a key structural motif in numerous pharmaceuticals, agrochemicals, and materials. chemrevlett.comontosight.ai Aryl thioethers are particularly valuable as they serve as versatile synthetic platforms. uni-goettingen.de The sulfur atom can be easily oxidized to form sulfoxides and sulfones, which are themselves important functional groups with distinct chemical properties. ontosight.ai This ability to modulate the oxidation state of sulfur allows chemists to fine-tune the electronic and steric characteristics of a molecule. Furthermore, thioethers are crucial intermediates in the synthesis of more complex molecules and have been explored for their potential antimicrobial and anticancer activities. uni-goettingen.deontosight.ai The development of efficient methods for creating carbon-sulfur bonds is a continuing focus of synthetic research. nih.gov

Overview of Research Trajectories for Alkyl 3-(Alkylthio)benzoates

Alkyl 3-(alkylthio)benzoates, including the titular compound Methyl 3-(methylthio)benzoate, represent a specific subclass of sulfur-containing aromatic esters. Research into these compounds has been driven by their utility as building blocks in various synthetic applications. Historically, their synthesis emerged alongside advances in sulfur-containing agrochemicals and pharmaceuticals in the mid-20th century. smolecule.com Current research continues to explore their potential, particularly as precursors for herbicides and other biologically active molecules. smolecule.com Studies have also investigated the unique properties conferred by the meta-substitution pattern, which influences the compound's reactivity and interactions with biological targets. The isomeric positioning of the thioether group (ortho, meta, or para) significantly alters the compound's chemical and biological profile, making comparative studies a key aspect of ongoing research. smolecule.comcore.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methylsulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-11-9(10)7-4-3-5-8(6-7)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARUUYSVNQNBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424111 | |

| Record name | methyl 3-(methylthio)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90721-40-7 | |

| Record name | methyl 3-(methylthio)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of Methyl 3 Methylthio Benzoate

Precursor Synthesis Pathways for 3-(Methylthio)benzoic Acid

The synthesis of methyl 3-(methylthio)benzoate typically begins with the preparation of its corresponding carboxylic acid, 3-(methylthio)benzoic acid. Several effective methods have been developed for this purpose.

Ester Hydrolysis of this compound to 3-(Methylthio)benzoic Acid

A common laboratory-scale synthesis of 3-(methylthio)benzoic acid involves the hydrolysis of its methyl ester, this compound. smolecule.com This reaction is typically carried out under basic conditions, for instance, by heating the ester with sodium hydroxide (B78521) in a mixture of methanol (B129727) and tetrahydrofuran (B95107). chemicalbook.com The reaction mixture is then acidified to a pH of 2 with an acid like hydrochloric acid, causing the precipitation of 3-(methylthio)benzoic acid as a white solid. chemicalbook.com This method is often used as a final step in a multi-step synthesis where the ester is formed first. chemicalbook.com

Methylation of 3-Mercaptobenzoic Acid with Methylating Agents

The direct methylation of 3-mercaptobenzoic acid is a primary route to 3-(methylthio)benzoic acid. Various methylating agents can be employed for this transformation.

One approach involves the use of methyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). chemicalbook.com This reaction proceeds by the deprotonation of the thiol group on 3-mercaptobenzoic acid by the base, forming a thiolate anion which then acts as a nucleophile, attacking the methyl iodide to form the methylthio ether linkage.

Another set of methylating agents includes dimethyl carbonate (DMC). nih.govacs.org Studies have shown that in the presence of a catalyst like NaY faujasite, 3-mercaptobenzoic acid can be selectively S-methylated at 150°C without affecting the carboxylic acid group. nih.govacs.org This method offers a high degree of chemoselectivity. nih.govacs.org However, using a base catalyst like potassium carbonate with DMC can lead to simultaneous S-methylation and esterification. nih.govacs.org

Alternative Routes to Methylthiobenzoic Acid Derivatives utilizing Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers an efficient and environmentally friendly alternative for synthesizing methylthiobenzoic acid derivatives. google.comgoogle.comfzgxjckxxb.comresearchgate.net This method facilitates reactions between reactants in immiscible phases, often allowing for milder reaction conditions and reducing the need for organic solvents. fzgxjckxxb.com

A patented method describes the preparation of methylthiobenzoic acid from chlorobenzonitrile and sodium methyl mercaptide using a three-phase phase-transfer catalyst, such as a resin-immobilized quaternary ammonium (B1175870) or phosphonium (B103445) salt. google.comgoogle.com The reaction proceeds by the formation of methylthiobenzonitrile, which is then hydrolyzed under alkaline conditions to yield sodium methylthiobenzoate. Subsequent acidification produces methylthiobenzoic acid. google.com This process is reported to have high yields and allows for the catalyst to be easily separated and reused. google.com

Esterification Approaches for this compound Formation

Once 3-(methylthio)benzoic acid is obtained, the final step is its conversion to this compound through esterification.

Acid-Catalyzed Fischer Esterification (e.g., Sulfuric Acid)

The most common and industrially favored method for synthesizing this compound is the Fischer esterification of 3-(methylthio)benzoic acid with methanol. smolecule.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is often carried out under reflux conditions. smolecule.com

Reaction Mechanism and Equilibrium Considerations

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. byjus.compsiberg.com The mechanism involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. byjus.compsiberg.com

Nucleophilic attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon. byjus.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.commasterorganicchemistry.com

Elimination of water: The tetrahedral intermediate eliminates a molecule of water. byjus.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. byjus.com

Being a reversible reaction, the equilibrium can be shifted towards the product side by using an excess of the alcohol (methanol) or by removing water as it is formed. byjus.comtcu.edu

Interactive Data Table: Synthetic Reactions

| Reaction Type | Reactants | Reagents/Catalysts | Products | Key Features |

| Ester Hydrolysis | This compound, Water | Sodium hydroxide, Hydrochloric acid | 3-(Methylthio)benzoic acid, Methanol | Basic hydrolysis followed by acidification. chemicalbook.com |

| Methylation | 3-Mercaptobenzoic acid, Methyl iodide | Potassium carbonate | 3-(Methylthio)benzoic acid | Direct methylation of the thiol group. chemicalbook.com |

| Methylation | 3-Mercaptobenzoic acid, Dimethyl carbonate | NaY faujasite | 3-(Methylthio)benzoic acid | Highly chemoselective S-methylation. nih.govacs.org |

| Phase-Transfer Catalysis | Chlorobenzonitrile, Sodium methyl mercaptide | Resin-immobilized quaternary ammonium salt, Sodium hydroxide | 3-(Methylthio)benzoic acid | High yield, reusable catalyst. google.comgoogle.com |

| Fischer Esterification | 3-(Methylthio)benzoic acid, Methanol | Sulfuric acid | This compound, Water | Acid-catalyzed, reversible reaction. smolecule.com |

Esterification using Diazomethane (B1218177)

Esterification of carboxylic acids, including 3-(methylthio)benzoic acid, can be achieved using diazomethane (CH₂N₂). This method is known for its mild reaction conditions and high yields of methyl esters. wordpress.comdiva-portal.org The reaction is typically rapid and produces nitrogen gas as the only byproduct, which simplifies the purification process. wordpress.comdiva-portal.org

The reaction mechanism involves the protonation of diazomethane by the carboxylic acid, followed by a nucleophilic attack of the resulting carboxylate anion on the methyldiazonium cation.

Due to the toxic and explosive nature of diazomethane, safer alternatives have been developed. nih.gov Trimethylsilyldiazomethane (TMS-diazomethane) is a commercially available and more stable reagent that serves as a substitute for diazomethane in methyl ester synthesis. wordpress.comtcichemicals.com The reaction with TMS-diazomethane is also efficient, although it may proceed at a slower rate compared to diazomethane. wordpress.comtcichemicals.com

Catalytic Esterification using Solid Acid Catalysts (e.g., Zr/Ti Systems)

In recent years, heterogeneous solid acid catalysts have gained attention for esterification reactions due to their advantages, such as ease of separation from the reaction mixture, reusability, and reduced corrosion issues. mdpi.com

Research has demonstrated the effectiveness of zirconium-based solid acids for the synthesis of methyl benzoates. mdpi.com Specifically, a zirconium metal catalyst fixed with titanium (Zr/Ti system) has shown high activity in the esterification of various benzoic acids with methanol. mdpi.com The catalytic activity is influenced by the atomic ratio of zirconium to titanium, with a honeycomb-like structure enhancing the catalytic performance by allowing better access of the reactants to the active sites. mdpi.com Other metal oxide-based solid acid catalysts, such as those based on zirconia and titania, have also been investigated for biodiesel production through esterification and transesterification reactions, showing high catalytic activity and reusability. mdpi.com Sulfonated biochar is another example of a solid acid catalyst that has been successfully used for the esterification of fatty acids. mdpi.com

Optimization of Reaction Conditions

To maximize the yield and efficiency of the synthesis of this compound, the optimization of reaction parameters such as temperature, reaction time, catalyst loading, and solvent is crucial.

Temperature and Time Profile Studies

The temperature and duration of the reaction significantly impact the outcome of the esterification process.

Fischer-Speier Esterification: Typical reaction times for Fischer esterification range from 1 to 10 hours, with temperatures generally maintained between 60°C and 110°C. wikipedia.org The reaction is often carried out under reflux conditions to ensure it proceeds to completion. smolecule.com

Solid Acid Catalysis: For the esterification of oleic acid with methanol using a sulfonated biochar catalyst, a 97.2% conversion was achieved at 90°C for 4 hours. mdpi.com With a heteropolyacid-functionalized zeolite imidazolate framework catalyst, a high yield of methyl ester (>90%) was obtained under reflux for 4 hours. nih.gov

Catalyst Loading and Solvent Effects

The amount of catalyst used and the choice of solvent are critical parameters that require optimization.

Catalyst Loading: The concentration of the catalyst can affect the reaction rate and yield. For solid acid catalysts, an optimal catalyst loading exists. For instance, in the esterification of oleic acid, increasing the catalyst loading of a heteropolyacid-functionalized catalyst up to a certain point increased the conversion, after which an excessive amount led to a decrease in conversion due to increased viscosity and mass transfer limitations. nih.gov In a base-catalyzed methylation using dimethylcarbonate, increasing the catalyst loading of potassium carbonate was necessary to achieve a high isolated yield on a larger scale. smith.edu

Solvent Effects: The solvent can influence the reaction by affecting the solubility of reactants and the position of the equilibrium. In Fischer esterification, the reaction can be performed without a solvent, especially when an excess of the alcohol reactant is used. wikipedia.org Alternatively, non-polar solvents like toluene (B28343) or hexane (B92381) are used to facilitate water removal via azeotropic distillation. wikipedia.org Dimethyl sulfoxide (B87167) (DMSO) has been used as a solvent and has been found to also act as a sulfur source in certain reactions leading to the formation of methylthio-substituted compounds. researchgate.netwur.nl

Purification Techniques for Synthetic Products

After the synthesis of this compound, the crude product typically contains unreacted starting materials, byproducts, and the catalyst. Therefore, purification is a necessary step to obtain the compound in high purity. Common purification techniques include:

Distillation: Fractional distillation, often under vacuum, is a widely used method to separate this compound from components with different boiling points. smolecule.com This technique is particularly effective for removing unreacted methanol and other volatile impurities. smolecule.com

Crystallization/Recrystallization: Crystallization is an effective method for purifying solid organic compounds. smolecule.com The crude product can be dissolved in a suitable hot solvent or a solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities in the mother liquor. rsc.orgscribd.com For the purification of methyl 3-nitrobenzoate, a similar compound, recrystallization from a water/ethanol (B145695) mixture is employed. rsc.org The process involves dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals. rsc.orgscribd.com

Filtration: Following crystallization, the purified solid product is collected by filtration, often using a Buchner funnel under reduced pressure (vacuum filtration). rsc.orgyoutube.com The collected crystals are then washed with a small amount of cold solvent to remove any remaining impurities. rsc.org

Chromatography: For small-scale preparations or when high purity is required, column chromatography can be used. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are eluted with a mobile phase. rsc.org

Distillation Methodologies

Distillation is a primary technique for the purification of this compound, leveraging its specific boiling point to separate it from more or less volatile components. To prevent thermal degradation of the heat-sensitive methylthio group, distillation is typically carried out under reduced pressure (vacuum distillation).

Industrial-scale purification often involves a primary distillation column operating at temperatures between 140-160°C under vacuum. In such a setup, the overhead temperature is carefully maintained, for instance at 65°C, to selectively remove lower-boiling substances like residual methanol and water, while the desired this compound is collected as a higher-boiling fraction. The efficiency of this separation is further optimized by controlling the reflux ratio.

The predicted boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 274.8 ± 23.0 °C. This high boiling point underscores the necessity of vacuum distillation to prevent decomposition.

Table 1: Distillation Parameters for this compound and Related Compounds

| Compound | Distillation Type | Pressure | Boiling Point (°C) | Source |

|---|---|---|---|---|

| This compound | Vacuum | Reduced | 140-160 (column temp.) | |

| This compound | Predicted | 760 mmHg | 274.8 ± 23.0 | |

| o-Methylthiobenzoic acid | - | - | 290-298 | youtube.com |

| p-Methylthiobenzoic acid | - | - | 307-319 | researchgate.net |

| Methyl benzoate (B1203000) | Atmospheric | - | 199 | wikipedia.org |

Crystallization Procedures

Crystallization is another key purification method that complements distillation, particularly for achieving very high purity levels. smolecule.com This technique relies on the differences in solubility between this compound and impurities in a given solvent system. While specific industrial crystallization protocols for this compound are proprietary, procedures for structurally similar compounds provide a strong basis for its purification.

A general approach involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, tend to remain dissolved in the solvent, known as the mother liquor.

The choice of solvent is crucial for effective crystallization. For compounds similar to this compound, such as other benzoate esters and aryl thioethers, various solvents and solvent systems have been proven effective. Ethanol is a frequently used solvent for the recrystallization of benzoate esters. orgsyn.orgphysicsandmathstutor.com For other related structures, solvent mixtures like ethyl acetate/hexane have been successfully employed to induce crystallization through slow evaporation or by changing the solvent polarity. google.com The process typically involves dissolving the impure solid in a minimal amount of the hot solvent, followed by slow cooling to promote the growth of well-defined crystals. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. mt.com

Table 2: Representative Crystallization Solvents for Related Compounds

| Compound | Solvent(s) | Method | Source |

|---|---|---|---|

| Ethyl 4-amino-3-(methylthiomethyl)benzoate | Absolute ethanol | Cooling | orgsyn.org |

| Methyl 3-nitrobenzoate | Ethanol | Cooling | youtube.comphysicsandmathstutor.com |

| Methyl 3,4-bis(cyclopropylmethoxy)benzoate | Ethyl acetate/n-hexane | Slow evaporation | |

| N-CBZ S-phenyl-L-cysteine methyl ester | Toluene/Hexane | Precipitation | google.com |

| Various aryl thioethers | Ethanol | Cooling | tandfonline.com |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

The chemical behavior of methyl 3-(methylthio)benzoate in nucleophilic substitution reactions is a subject of significant interest in synthetic organic chemistry.

The methylthio group (-SCH₃) of this compound can engage in nucleophilic substitution reactions. smolecule.com Specifically, it can react with primary amines, which act as nucleophiles. This type of reaction typically involves the displacement of the methylthio group by the amine. The reactivity in these transformations can be influenced by the nature of the amine and the reaction conditions, such as temperature and the presence of a catalyst.

While direct substitution at the methylthio group is possible, a more common and synthetically useful reaction involves the nucleophilic attack of primary amines on the carbonyl carbon of the ester group. This reaction leads to the formation of a stable amide bond, a fundamental linkage in many biologically active molecules and synthetic materials. smolecule.com This process is a type of nucleophilic acyl substitution. Studies on analogous systems, such as the amidation of methyl benzoate (B1203000) with various amines, have shown that catalysts like niobium(V) oxide (Nb₂O₅) can effectively facilitate this transformation, even under solvent-free conditions. researchgate.net The reaction proceeds through a tetrahedral intermediate, followed by the elimination of methanol (B129727), to yield the corresponding N-substituted benzamide (B126) derivative.

The general mechanism for the base-promoted formation of an amide from an ester and a primary amine involves the following steps:

Nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, with the expulsion of the methoxide (B1231860) leaving group.

Deprotonation of the resulting positively charged amide by the liberated methoxide to form the final amide and methanol.

Interactive Table: Amidation of Methyl Benzoate with Various Amines

| Amine | Product | Yield (%) |

| Aniline | N-Phenylbenzamide | High |

| n-Octylamine | N-Octylbenzamide | High |

Note: This data is based on studies of methyl benzoate as an analogue and is illustrative of the expected reactivity. researchgate.net

Oxidation Reactions of the Thioether Moiety

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, allowing for the synthesis of sulfoxide (B87167) and sulfone derivatives. smolecule.comevitachem.com These oxidized products often exhibit different chemical and physical properties, as well as altered biological activities, compared to the parent thioether.

The controlled oxidation of the thioether moiety leads to the formation of the corresponding sulfoxide, methyl 3-(methylsulfinyl)benzoate. This transformation can be achieved using a variety of oxidizing agents. A common and effective reagent for this purpose is hydrogen peroxide (H₂O₂). evitachem.comresearchgate.net The reaction conditions can be tuned to favor the formation of the sulfoxide while minimizing over-oxidation to the sulfone. For instance, the use of aqueous hydrogen peroxide, sometimes without the need for a catalyst, can cleanly oxidize dialkyl and alkyl aryl sulfides to sulfoxides. researchgate.net Other oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are also employed for this transformation. evitachem.com The formation of sulfoxides is a key step in the synthesis of various biologically active molecules. researchgate.net

Further oxidation of the sulfoxide, or more direct, stronger oxidation of the thioether, yields the corresponding sulfone, methyl 3-(methylsulfonyl)benzoate. smolecule.comevitachem.com This oxidation is typically carried out using an excess of a strong oxidizing agent or with the aid of a catalyst. For example, a combination of hydrogen peroxide with a catalyst system such as sodium tungstate, phenylphosphonic acid, and a phase-transfer catalyst can effectively convert sulfides to sulfones. researchgate.net The oxidation of the sulfoxide to the sulfone is generally considered an irreversible metabolic reaction in biological systems. mhlw.go.jp The resulting sulfones are important intermediates, for instance, in the synthesis of certain herbicides.

Interactive Table: Oxidation Products of this compound

| Product | Oxidizing Agent |

| Methyl 3-(methylsulfinyl)benzoate (Sulfoxide) | Hydrogen Peroxide (H₂O₂) evitachem.comresearchgate.net |

| Methyl 3-(methylsulfonyl)benzoate (Sulfone) | Hydrogen Peroxide (H₂O₂) with catalyst evitachem.comresearchgate.net |

Hydrolysis Pathways of the Ester Group

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(methylthio)benzoic acid, under either acidic or basic conditions. smolecule.com

Under acidic conditions, the hydrolysis is a reversible process catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. libretexts.org Studies on the hydrolysis of similar esters, like ethyl benzoate, in aqueous sulfuric acid have shown that the mechanism can vary with acid concentration, proceeding through an A-2 mechanism (bimolecular) in weaker acid and potentially an A-1 mechanism (unimolecular, involving an acylium ion) in stronger acid. researchgate.net

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that proceeds by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This is followed by the elimination of methoxide, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt. libretexts.org In the case of this compound, this would produce 3-(methylthio)benzoate and methanol. smolecule.com High-temperature water, even in slightly alkaline conditions, has been shown to be effective for the saponification of sterically hindered methyl benzoates. psu.edu

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions of this compound, the regiochemical outcome is determined by the combined directing effects of the two substituents on the benzene (B151609) ring: the methoxycarbonyl group (-COOCH₃) and the methylthio group (-SCH₃). wikipedia.org

The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group due to the electronegativity of the oxygen atoms and resonance effects that pull electron density from the ring. libretexts.orgmasterorganicchemistry.com Consequently, it is a deactivating group, making the aromatic ring less reactive towards electrophiles than benzene itself. masterorganicchemistry.comulethbridge.ca Electron-withdrawing groups of this type are meta-directors. wikipedia.orgorganicchemistrytutor.com Therefore, the -COOCH₃ group at position C1 directs incoming electrophiles to the C5 position.

When the directing effects of the two groups are considered together, they are conflicting. The -COOCH₃ group directs to position 5, while the -SCH₃ group directs to positions 2, 4, and 6. In such cases of competing directors, the more strongly activating group typically controls the regioselectivity. youtube.comjove.com However, since both groups are deactivating, the outcome is often a mixture of products. The relative deactivating strengths and steric factors will influence the final product distribution. Substitution is generally disfavored at the sterically hindered C2 position between the two substituents. jove.com

Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -COOCH₃ | C1 | Electron-withdrawing (Resonance & Inductive) libretexts.org | Deactivating ulethbridge.ca | Meta (C5) organicchemistrytutor.com |

The nitration of aromatic compounds is a quintessential electrophilic aromatic substitution reaction. chemistrysteps.com The nitration of this compound is achieved by treating it with a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgyoutube.com

The mechanism begins with the reaction between sulfuric acid and nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.comlibretexts.orgmasterorganicchemistry.comFormation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the π-electron system of the aromatic ring in the rate-determining step, leading to a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. aiinmr.com In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product. aiinmr.com

For this compound, the position of nitration is dictated by the regioselectivity discussed previously. The -COOCH₃ group directs the incoming nitro group to the meta position (C5), while the -SCH₃ group directs it to the ortho and para positions (C2, C4, C6). The nitration of methyl benzoate itself yields predominantly the meta-substituted product, Methyl 3-nitrobenzoate, because the ester group is a meta-director. rsc.orgaiinmr.com The presence of the ortho, para-directing -SCH₃ group on this compound introduces competition, likely resulting in a mixture of isomers. The principal products would be expected at positions 4, 5, and 6, with the C2 position being sterically hindered.

Organometallic Reactions and Cross-Coupling Methodologies

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.org While benzoate esters themselves are generally unreactive as aryl partners under standard Heck conditions, they can serve as substrates if they possess a suitable leaving group, such as a halide or triflate, on the aromatic ring. diva-portal.orgrug.nl

A key example is the Heck reaction of a halogenated methyl benzoate, such as methyl 2-iodobenzoate. rug.nl The catalytic cycle of the Heck reaction is well-established and involves several key steps: wikipedia.orgrsc.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., methyl-iodo-benzoate) to a palladium(0) complex, forming a square planar aryl-palladium(II) complex.

Alkene Coordination: The alkene substrate then coordinates to the palladium(II) complex.

Migratory Insertion (Carbopalladation): The aryl group on the palladium complex migrates to one of the carbons of the coordinated alkene in a syn-addition step. This forms a new carbon-carbon bond and a new alkyl-palladium(II) intermediate.

β-Hydride Elimination: For the reaction to proceed, the alkyl-palladium intermediate must have a hydrogen atom on the adjacent (beta) carbon. A syn-elimination of this hydrogen and the palladium catalyst occurs, forming the final substituted alkene product and a hydrido-palladium(II) complex.

Reductive Elimination: Finally, the active Pd(0) catalyst is regenerated from the hydrido-palladium(II) complex by a reaction with a base (e.g., triethylamine), which neutralizes the generated H-X.

The Heck reaction typically shows high stereoselectivity, favoring the formation of the trans-alkene product. organic-chemistry.org Functional groups like esters are generally well-tolerated under Heck reaction conditions, making it a valuable tool for the functionalization of complex molecules containing benzoate moieties. liverpool.ac.uk

Other Transition Metal-Catalyzed Coupling Reactions

While Suzuki, Heck, and Sonogashira reactions are prominent, the reactivity of this compound extends to other significant transition metal-catalyzed transformations. These alternative coupling reactions provide different pathways for modifying the molecule, either by functionalizing the carbon-sulfur bond or by activating otherwise inert C-H bonds on the aromatic ring. Research into these areas, particularly with analogous thioether-containing aromatic compounds, highlights the potential for diverse synthetic applications.

Liebeskind-Srogl C-S Coupling

The Liebeskind-Srogl cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling organoboron compounds with thioethers, specifically targeting the C–S bond. This reaction typically utilizes a palladium catalyst and often requires a copper(I) or silver(I) co-catalyst or salt to facilitate the cleavage of the carbon-sulfur bond.

While specific studies on this compound are not extensively documented, research on other aryl methyl thioethers demonstrates the feasibility of this transformation. For instance, the coupling of 3-(methylthio)-6-phenyl-tetrazine with various arylboronic acids proceeds under mild, silver-mediated conditions. nih.gov This reaction showcases the capacity of a methylthio group to serve as a leaving group in a palladium-catalyzed cycle, a principle that could be extended to substrates like this compound. The conditions tolerate a range of functional groups, including esters, alcohols, and carbamates. nih.gov

A representative Liebeskind-Srogl coupling reaction on a related methylthio-substituted heterocycle is detailed in the table below.

Table 1: Palladium-Catalyzed Liebeskind-Srogl Coupling of a Thioether with an Arylboronic Acid nih.gov Reaction conditions based on the coupling of 3-(Methylthio)-6-phenyl-tetrazine with (4-(hydroxymethyl)phenyl)boronic acid.

| Parameter | Condition |

| Thioether | 3-(Methylthio)-6-phenyl-tetrazine |

| Boronic Acid | (4-(Hydroxymethyl)phenyl)boronic acid (1.9 equiv.) |

| Catalyst | PdCl₂(dppf) (15 mol%) |

| Co-catalyst/Additive | Ag₂O (2.5 equiv.) |

| Solvent | DMF (0.1 M) |

| Temperature | 60°C |

| Time | 19-21 h |

| Yield | 78% |

C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a step-economical strategy for creating C-C or C-heteroatom bonds directly from ubiquitous C-H bonds. ethernet.edu.et In molecules like this compound, the ester functional group can act as an ortho-directing group, guiding a metal catalyst to activate the C-H bonds at the C2 and C6 positions.

Studies on analogous aryl ketones, such as 4-(methylthio)acetophenone, have shown that rhodium catalysts can selectively activate a C-H bond ortho to the ketone directing group, leading to the formation of a metallacyclic intermediate that can participate in further reactions. acs.org This type of directed activation takes precedence over the potential activation of the C-S bond, offering a regioselective method for functionalization. acs.org Applying this principle to this compound would theoretically allow for the introduction of new substituents at the C2 position, ortho to the directing ester group.

The table below outlines the conditions for a stoichiometric C-H activation reaction observed in a related thioether-containing aromatic ketone.

Table 2: Rhodium-Mediated C-H Activation of an Aryl Thioether acs.org Stoichiometric reaction demonstrating C-H activation ortho to a ketone directing group.

| Parameter | Reagent/Condition |

| Substrate | 4-(Methylthio)acetophenone |

| Rhodium Complex | [Rh(Xantphos)(diphenylacetylene)][BArF₄] |

| Product | mer-[Rh(κ³-P,O,P–Xantphos)(σ,κ¹-C₆H₃(COMe)SMe)(H)][BArF₄] |

| Yield | 38% |

| Key Observation | Selective activation of the C-H bond ortho to the acetyl group. |

These alternative coupling strategies, while not yet fully explored for this compound itself, represent important frontiers in its chemical reactivity and offer potential pathways for the synthesis of novel and complex derivatives.

Spectroscopic Characterization Techniques and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

In the ¹H NMR spectrum of Methyl 3-(methylthio)benzoate, distinct signals corresponding to the different types of protons are expected. The spectrum would feature two singlets for the methyl groups and a complex multiplet pattern for the aromatic protons.

The methyl group of the ester (-COOCH₃) typically appears as a sharp singlet. Its chemical shift is influenced by the electronegative oxygen atoms. The methyl group attached to the sulfur atom (-SCH₃) also appears as a singlet but at a different chemical shift, generally further upfield compared to the ester methyl group.

The aromatic region of the spectrum is characteristic of a 1,3-disubstituted (meta) benzene (B151609) ring. This substitution pattern leads to four distinct aromatic proton signals. The proton at the C2 position, situated between the two substituents, is expected to appear as a singlet or a finely split triplet. The proton at C4 (ortho to the ester group and para to the methylthio group) and the proton at C6 (ortho to the methylthio group and para to the ester group) would likely appear as multiplets, often as doublets of doublets or triplets. The proton at C5, which is meta to both substituents, would also present as a multiplet, typically a triplet. The exact splitting patterns and coupling constants depend on the specific magnetic environment of each proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -SCH₃ | ~2.5 | Singlet (s) | Signal for the three protons of the methylthio group. |

| -COOCH₃ | ~3.9 | Singlet (s) | Signal for the three protons of the methyl ester group. rsc.org |

| Aromatic H (H-4, H-5, H-6) | ~7.2-7.5 | Multiplet (m) | Complex signals for protons on the benzene ring. rsc.org |

| Aromatic H (H-2) | ~7.8-8.0 | Multiplet (m) | Signal for the proton located between the two substituents, typically shifted downfield. rsc.org |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms.

The carbonyl carbon (C=O) of the ester group characteristically appears far downfield, typically in the range of 165-170 ppm. The carbons of the two methyl groups (-SCH₃ and -COOCH₃) appear at the upfield end of the spectrum. The -SCH₃ carbon is typically found around 15 ppm, while the ester's -OCH₃ carbon appears around 52 ppm. rsc.org

The six aromatic carbons will produce six separate signals. The carbon atom to which the ester group is attached (C1) and the carbon bonded to the methylthio group (C3) are quaternary and their signals are typically weaker. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -SCH₃ | ~15 |

| -COOCH₃ | ~52 rsc.org |

| Aromatic CHs (C2, C4, C5, C6) | ~125-135 |

| Aromatic C (C1 - ester attachment) | ~130-132 |

| Aromatic C (C3 - thioether attachment) | ~138-140 |

| C=O (Carbonyl) | ~166 rsc.org |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals.

A COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, this would be most useful in confirming the connectivity of the aromatic protons, showing, for example, a correlation between H-4 and H-5, and between H-5 and H-6.

An HSQC or HMQC spectrum maps correlations between protons and the carbon atoms to which they are directly attached. This would definitively link the proton signals of the -SCH₃ and -COOCH₃ groups to their respective carbon signals. It would also allow for the unambiguous assignment of each aromatic proton signal to its corresponding aromatic carbon signal, confirming the substitution pattern on the benzene ring. Further analysis with an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons over two or three bonds, could confirm the placement of the functional groups by showing a correlation from the -COOCH₃ protons to the carbonyl carbon and the C1 aromatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent feature is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group. For aromatic esters, this band typically appears in the region of 1730-1715 cm⁻¹. scielo.br Another key set of vibrations corresponds to the C-O stretching of the ester, which usually results in two bands, one for the C(=O)-O bond and another for the O-CH₃ bond, typically found between 1300 and 1100 cm⁻¹.

Other significant absorptions include:

Aromatic C-H stretching : Weak to medium bands appearing above 3000 cm⁻¹. researchgate.net

Aliphatic C-H stretching : Bands from the methyl groups appearing just below 3000 cm⁻¹. libretexts.org

Aromatic C=C stretching : Medium to weak bands in the 1600-1450 cm⁻¹ region.

C-S stretching : A weak absorption band for the methylthio group, expected in the 700-600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1730 - 1715 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Ester C-O Stretch | 1300 - 1100 | Strong |

| C-S Stretch | 700 - 600 | Weak |

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound (C₉H₁₀O₂S), the molecular weight is 182.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 182. The fragmentation pattern is dictated by the stability of the resulting ions. Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) radical (˙OCH₃) or the methoxycarbonyl group (˙COOCH₃). aip.orgnih.gov

Key expected fragments include:

[M]⁺˙ : The molecular ion at m/z = 182.

[M - ˙OCH₃]⁺ : Loss of the methoxy radical from the ester group, resulting in an acylium ion at m/z = 151. This is often a prominent peak. nih.gov

[M - ˙COOCH₃]⁺ : Loss of the entire methyl ester group, leading to a phenylthio cation at m/z = 123.

Further fragmentation of the m/z 151 ion can occur via the loss of carbon monoxide (CO), yielding a fragment at m/z = 123.

The presence of sulfur can also be identified by the isotopic peak at M+2 (m/z = 184), which will be more intense (approximately 4.4% of the M⁺˙ peak) than what would be expected from carbon isotopes alone, due to the natural abundance of the ³⁴S isotope.

Electron Ionization (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a molecular fingerprint. The mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 182. Subsequent fragmentation involves the loss of various functional groups. A significant fragment is observed at m/z 151, corresponding to the loss of a methoxy group (-OCH₃). Another prominent peak at m/z 136 results from the loss of a thioformyl (B1219250) radical (-CHS). The ion at m/z 105 is formed by the subsequent loss of a methyl group from the m/z 136 fragment.

Table 1: Key EI-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Identity |

|---|---|---|

| 182 | [C₉H₁₀O₂S]⁺ | Molecular Ion [M]⁺ |

| 151 | [M - OCH₃]⁺ | Loss of methoxy group |

| 136 | [M - CHS]⁺ | Loss of thioformyl radical |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn confirms the elemental composition and molecular formula of the compound. For this compound, with a chemical formula of C₉H₁₀O₂S, the calculated exact mass is 182.04015. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), thereby unambiguously confirming its molecular formula.

Chromatographic-Spectroscopic Coupling Techniques

The coupling of chromatography with spectroscopy allows for the separation of complex mixtures and the subsequent identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is first vaporized and passed through a capillary column (e.g., a DB-5 column) where it is separated from any impurities based on its boiling point and interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier. For this compound, a typical retention time is approximately 15.39 minutes under specific chromatographic conditions. After separation, the compound enters the mass spectrometer, where it is fragmented and detected, providing the mass spectrum discussed in section 4.3.1. This combination of retention time and mass spectrum allows for highly confident identification and assessment of purity.

Gas Chromatography-Electroantennogram Detection (GC-EAD) as an Analytical Tool

Gas Chromatography-Electroantennogram Detection (GC-EAD) is a specialized analytical technique that couples the separation power of GC with a biological detector—an insect antenna. This method is particularly useful for identifying compounds that elicit an olfactory response in insects. As the separated compounds elute from the GC column, the effluent is split. One portion goes to a standard GC detector (like a Flame Ionization Detector, FID), while the other is directed over an isolated insect antenna. If a compound eluting from the GC column is electrophysiologically active, it will cause a depolarization of the antennal neurons, which is recorded as a signal. When analyzing a sample containing this compound, if it is an odorant for the specific insect species being tested, a simultaneous peak will be observed on both the FID and the EAD chromatograms. This precise alignment in retention time confirms which specific chemical compound is responsible for the antennal response. This technique serves as a highly sensitive and selective bioassay for identifying biologically active volatile compounds.

Advanced Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods use the principles of quantum mechanics to model molecular properties.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electrons. For a molecule like Methyl 3-(methylthio)benzoate, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to predict bond lengths, bond angles, and dihedral angles. These calculations are crucial as the geometry of a molecule influences its physical and chemical properties.

Harmonic Vibrational Frequency Calculations

Once the optimized geometry is obtained, harmonic vibrational frequency calculations can be performed using the same level of theory. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The resulting vibrational spectrum (often compared with experimental FT-IR and Raman spectra) helps to confirm the optimized structure and provides information about the strength of the chemical bonds within the molecule. For this compound, these calculations would identify the characteristic stretching and bending frequencies associated with the benzene (B151609) ring, the ester group (-COOCH₃), and the methylthio group (-SCH₃).

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides insights into its reactivity, stability, and spectroscopic properties.

HOMO-LUMO Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the HOMO-LUMO gap would indicate its susceptibility to electronic excitation and its potential role in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions typically represent areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP surface would highlight the electronegative oxygen atoms of the ester group as regions of high negative potential and the hydrogen atoms of the methyl groups and the aromatic ring as areas of positive potential. This mapping provides a valuable guide to predicting the sites of intermolecular interactions and chemical reactivity.

Spectroscopic Parameter Prediction

Computational chemistry enables the accurate prediction of various spectroscopic parameters, which is crucial for the structural confirmation of synthesized compounds and for understanding their electronic environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry for structure elucidation. The prediction of NMR chemical shifts through quantum chemical calculations has become a powerful method to assist in the assignment of experimental spectra, especially for complex molecules or to distinguish between possible isomers. conicet.gov.ar

The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR chemical shifts. researchgate.netresearchgate.net This method effectively addresses the issue of gauge-dependence of the magnetic shielding tensor, leading to more accurate predictions. The typical workflow for calculating the NMR chemical shifts of this compound would involve the following steps:

Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of the molecule. This is typically achieved using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-311++G(2d, 2p). researchgate.net

Magnetic Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated using the GIAO method. This is often performed at the same or a higher level of theory as the geometry optimization. nih.gov

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them to the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The chemical shift is calculated using the formula: δ = σ_ref - σ_iso.

The accuracy of the predicted chemical shifts is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov While a specific study detailing the theoretical NMR chemical shifts for this compound is not available, the expected theoretical values would be benchmarked against experimental data to validate the computational model.

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on common computational methods.

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 166.5 |

| Aromatic C-S | 139.0 |

| Aromatic C-CO | 131.0 |

| Aromatic C-H (ortho to S) | 129.5 |

| Aromatic C-H (para to S) | 128.8 |

| Aromatic C-H (ortho to CO) | 126.0 |

| Aromatic C-H (meta to both) | 125.0 |

| Methoxy (B1213986) O-CH₃ | 52.3 |

| Thioether S-CH₃ | 15.4 |

Note: These values are illustrative and would require actual quantum chemical calculations for verification.

Computational methods are also employed to generate theoretical infrared (IR) spectra. These calculated spectra can aid in the assignment of experimental vibrational bands and provide a more complete understanding of the molecule's vibrational modes. arxiv.org

The process for generating a computational IR spectrum for this compound involves:

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies and their corresponding intensities. nih.gov

Scaling Factors: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other approximations in the computational methods. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve agreement with experimental data. dergipark.org.tr

Spectrum Generation: The scaled frequencies and their calculated intensities are then used to generate a theoretical IR spectrum, which can be visualized as a plot of intensity versus wavenumber.

For this compound, the computational IR spectrum would be expected to show characteristic peaks for the C=O stretch of the ester group, C-O stretching, aromatic C-H and C=C stretching, and vibrations associated with the methylthio group. For instance, the IR spectrum of the related methyl benzoate (B1203000) shows aromatic C-H vibrations above 3040 cm⁻¹ and methyl group vibrations below this value. researchgate.net

A table of predicted significant vibrational frequencies for this compound is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Methyl C-H Stretch | 2990-2940 |

| Carbonyl (C=O) Stretch | ~1720 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch | 1300-1200 |

| C-S Stretch | 750-650 |

Note: These are typical frequency ranges and would be refined by specific computational results.

Reaction Mechanism Elucidation via Computational Pathways

While a specific computational study on the reaction mechanisms of this compound is not prominent in the literature, the methodologies can be illustrated through related molecules. For example, a study on the reaction of N-aryl propynamides with DMSO to form spiro-compounds involved a derivative of this compound, namely Methyl 4-(1-methyl-3-(methylthio)-2,8-dioxo-1-azaspiro[4.5]deca-3,6,9-trien-4-yl)benzoate. wur.nl In this research, computational and experimental results were combined to propose a new reaction mechanism that explained the observed substituent effects and the formation of the spiro researchgate.net-trienone structure. wur.nl

The general approach to elucidating a reaction mechanism for a compound like this compound would involve:

Mapping Potential Energy Surfaces: Potential reaction pathways are explored by identifying all relevant stationary points, including reactants, products, intermediates, and transition states.

Transition State Theory: The energetics of the transition states are calculated to determine the activation barriers for different reaction steps. This helps in identifying the rate-determining step of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a calculated transition state correctly connects the reactant and product of a particular elementary step.

Through these computational pathways, chemists can gain a detailed understanding of how transformations involving this compound occur at a molecular level.

Synthesis and Exploration of Structural Analogues and Derivatives

Modifications at the Benzoate (B1203000) Ring

Alterations to the aromatic ring, either by changing the substituent position or by introducing new functional groups, can significantly impact the molecule's electronic properties, steric profile, and potential interactions with biological targets.

The synthesis of the ortho- and para-isomers, methyl 2-(methylthio)benzoate (B8504159) and methyl 4-(methylthio)benzoate, typically follows a synthetic logic similar to that of the meta-isomer. The most direct route involves the esterification of the corresponding (methylthio)benzoic acids. For instance, 4-(methylthio)benzoic acid can be esterified with ethanol (B145695) in the presence of an acid catalyst to produce ethyl 4-(methylthio)benzoate, and a similar reaction with methanol (B129727) yields the methyl ester. ontosight.ai

Alternatively, these isomers can be prepared from the corresponding mercaptobenzoic acids. Methyl 3-(methylthio)benzoate is synthesized from 3-mercaptobenzoic acid through methylation, a strategy applicable to the other isomers. core.ac.uk While commercially available, the synthesis of methyl 2-(methylthio)benzoate and methyl 4-(methylthio)benzoate can be achieved through standard esterification of 2-(methylthio)benzoic acid and 4-(methylthio)benzoic acid, respectively. core.ac.ukresearchgate.net

Table 1: Synthesis of Positional Isomers

| Isomer | Precursor | Reagent | Reaction Type |

|---|---|---|---|

| Methyl 2-(methylthio)benzoate | 2-(Methylthio)benzoic Acid | Methanol, Acid Catalyst | Esterification |

| Methyl 4-(methylthio)benzoate | 4-(Methylthio)benzoic Acid | Methanol, Acid Catalyst | Esterification |

The introduction of further substituents onto the benzoate ring generates a wide array of derivatives with altered properties.

Trifluoromethyl Group: The electron-withdrawing trifluoromethyl (CF₃) group is a common substituent in medicinal and agricultural chemistry. The synthesis of benzoates containing both methylthio and trifluoromethyl groups has been reported. For example, methyl 2-(methylthio)-4-(trifluoromethyl)benzoate is a known compound. smolecule.comambeed.com One synthetic approach involves a formal [3+3] cyclocondensation of 1,3-bis(silyl enol ethers) with 4,4-dimethylthio-1,1,1-trifluorobut-3-en-2-one in the presence of TiCl₄ to yield 6-methylthio-4-(trifluoromethyl)salicylates. doi.org Another strategy for synthesizing methyl 3-(trifluoromethyl)benzoate involves a three-step process of side-chain chlorination, fluorination, and esterification, which could then be further functionalized to introduce a methylthio group. google.com

Amino Group: The introduction of an amino (NH₂) group can significantly influence a molecule's basicity, solubility, and hydrogen bonding capacity. Methyl 3-amino-4-(methylthio)benzoate is a documented derivative. nih.gov The synthesis of related compounds, such as ethyl 4-amino-3-(methylthiomethyl)benzoate, has been achieved. orgsyn.org This synthesis involves the reaction of ethyl 4-aminobenzoate (B8803810) with chloromethyl methyl sulfide (B99878). A general route to amino-substituted analogues can involve the nitration of a methyl (methylthio)benzoate precursor followed by reduction of the nitro group to an amine. Conversely, starting with an aminobenzoate ester, such as methyl 2-aminobenzoate, a methylthio group can be introduced via reactions like diazotization followed by treatment with a sulfur nucleophile. researchgate.net

Table 2: Examples of Substituted Derivatives

| Derivative Name | Substituent(s) | Position(s) |

|---|---|---|

| Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate | -SCH₃, -CF₃ | 2, 4 |

| Methyl 3-amino-4-(methylthio)benzoate | -NH₂, -SCH₃ | 3, 4 |

Variations in the Thioether Moiety

Modifying the thioether portion of the molecule provides another avenue for creating structural diversity.

Replacing the methyl group on the sulfur atom with longer or more complex alkyl chains can alter the lipophilicity and steric bulk of the molecule. The synthesis of such analogues, like methyl 3-[2-(benzylthio)phenyl]propenoate and methyl 3-[2-(t-butylthio)phenyl]propenoate, demonstrates the feasibility of incorporating different S-alkyl and S-aryl groups. arkat-usa.org The general approach involves the S-alkylation of the corresponding mercaptobenzoic acid with a suitable alkyl halide, followed by esterification of the resulting carboxylic acid. Precursors such as 2-(ethylthio)aniline (B87096) and 2-(propylthio)aniline (B1279395) can also be used to generate benzoates with varied alkylthio chains. rsc.org

Replacing the sulfur atom of the thioether with an oxygen atom to form an ether linkage results in a significant structural and electronic change. The oxygen analogue, methyl 3-methoxybenzoate, is a well-known compound. nih.gov Its synthesis can be achieved through several standard methods. One common route is the Fischer esterification of 3-methoxybenzoic acid with methanol. An alternative pathway is the Williamson ether synthesis, which in this case would involve the O-methylation of methyl 3-hydroxybenzoate using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. google.comcymitquimica.com The synthesis of various positional isomers, such as methyl 2-methoxybenzoate (B1232891) and methyl 4-methoxybenzoate, is also well-established. core.ac.uknih.gov

Table 3: Comparison of this compound and Methyl 3-methoxybenzoate

| Compound | Functional Group at Position 3 | Typical Synthesis Route |

|---|---|---|

| This compound | Thioether (-SCH₃) | Esterification of 3-(methylthio)benzoic acid |

Ester Group Transformations

The methyl ester functional group is a versatile handle for further synthetic modifications, allowing for conversion into other functional groups.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-(methylthio)benzoic acid. smolecule.com This reaction is typically carried out under basic conditions, for example, by heating with sodium hydroxide (B78521) in a mixture of methanol and water, followed by acidification. smolecule.comchemspider.com The resulting carboxylic acid can be used for further reactions, such as amide bond formation.

Reduction: The ester group can be reduced to a primary alcohol. A common method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). jst.go.jp Milder conditions, such as sodium borohydride (B1222165) in methanol, have also been shown to effectively reduce aromatic methyl esters to their corresponding benzyl (B1604629) alcohols. sciencemadness.org This reaction converts this compound into (3-(methylthio)phenyl)methanol.

Transesterification: The methyl ester can be converted to other esters through transesterification. This can be accomplished chemically, but enzymatic methods using lipases have also been explored. For example, lipase (B570770) B from Candida antarctica can catalyze the transesterification of various methyl benzoate derivatives with long-chain alcohols to produce more lipophilic esters. nih.gov

Table 4: Summary of Ester Group Transformations

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | NaOH, H₂O/MeOH; then H⁺ | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄ or NaBH₄/MeOH | Primary Alcohol (-CH₂OH) |

Synthesis of Complex Derivatives

The complex organophosphorothioate, O-methyl O-[3-methyl-4-(methylthio)phenyl] O-(3-methylcarboxyphenyl) phosphorothioate (B77711), is a known derivative related to the insecticide Fenthion. Its synthesis involves the coupling of two key aromatic fragments through a phosphorothioate linkage. One fragment is derived from 3-methyl-4-(methylthio)phenol (B1676489) (also known as 4-methylmercapto-m-cresol), and the other is derived from a meta-hydroxybenzoic acid ester, in this case, methyl 3-hydroxybenzoate. ottokemi.comsigmaaldrich.com

The synthesis of Fenthion itself proceeds via the condensation of 4-methylmercapto-m-cresol with dimethyl phosphorochloridothionate. wikipedia.org By analogy, the synthesis of the target compound would likely follow a similar pathway. The process can be dissected into the preparation of the key intermediates and their final coupling.

Synthetic Pathway Outline:

Phosphorylation of 3-methyl-4-(methylthio)phenol: 3-Methyl-4-(methylthio)phenol is reacted with a phosphorylating agent, such as methyl phosphorodichloridate (CH₃OP(O)Cl₂) or a related phosphorus compound, in the presence of a base to form an intermediate phosphorochloridate.

Coupling with Methyl 3-hydroxybenzoate: The resulting phosphorochloridate intermediate is then reacted with methyl 3-hydroxybenzoate. researchgate.netresearchgate.net The hydroxyl group of methyl 3-hydroxybenzoate displaces the chlorine atom on the phosphorus center to form the final phosphorothioate ester linkage.

This reaction creates the oxon analogue of Fenthion, where the thiophosphoryl group (P=S) has been replaced by a phosphoryl group (P=O), and one of the methyl groups on the phosphorus is replaced by the 3-carbomethoxyphenoxy group. The term "fenoxon" is used for such oxygen analogues of phosphorothioates. researchgate.netacs.org

Key Reagents in the Synthesis:

| Precursor 1 | Precursor 2 | Coupling Agent (Example) |

| 3-Methyl-4-(methylthio)phenol | Methyl 3-hydroxybenzoate | Methyl phosphorodichloridate |

| Dimethyl phosphorochloridothionate | Methyl 3-hydroxybenzoate | Base (e.g., Pyridine, Triethylamine) |

The synthesis of methyl 3-(methylthio)-5-(trifluoromethyl)benzoate involves the preparation of a benzene (B151609) ring substituted with a methylthio group, a trifluoromethyl group, and a methyl carboxylate group at the 1, 3, and 5 positions, respectively. A plausible synthetic route could start from a precursor that already contains the trifluoromethyl and carboxyl groups, followed by the introduction of the methylthio group, or vice-versa.

A common method for producing trifluoromethylated benzoates involves the multi-step transformation of a corresponding methyl-substituted precursor. For example, a patented process for methyl 3-(trifluoromethyl)benzoate involves the side-chain chlorination of m-methylbenzoyl chloride to form m-(trichloromethyl)benzoyl chloride, followed by fluorination to yield m-(trifluoromethyl)benzoyl fluoride, and finally esterification with methanol. google.com

Applying a similar strategy, a potential synthesis for methyl 3-(methylthio)-5-(trifluoromethyl)benzoate could be envisioned starting from 3-methyl-5-nitrobenzoic acid.

Plausible Synthetic Route:

Introduction of Methylthio Group: The nitro group in 3-methyl-5-nitrobenzoic acid can be reduced to an amino group, which is then diazotized and substituted with a methylthio group via a Sandmeyer-type reaction.

Trifluoromethylation: The methyl group on the resulting 3-methyl-5-(methylthio)benzoic acid would then be converted to a trifluoromethyl group through radical halogenation followed by fluorination.

Esterification: The final step is the esterification of the carboxylic acid with methanol, typically under acidic conditions (Fischer esterification), to yield the final product.

Alternatively, direct trifluoromethylthiolation methods using reagents like N-(trifluoromethylthio)phthalimide exist, though their application to this specific substrate would require dedicated investigation. chemimpex.comsigmaaldrich.comsigmaaldrich.com

The synthesis of oxazole (B20620) rings is a fundamental transformation in heterocyclic chemistry, with numerous established methods such as the Robinson-Gabriel, Bredereck, and van Leusen syntheses. ijpsonline.com These methods typically involve the cyclization of precursors like α-acylamino ketones, α-haloketones, or the reaction of aldehydes with tosylmethyl isocyanide (TosMIC).

While the synthesis of a wide variety of substituted oxazoles, including those bearing methylthio groups, is well-documented, a direct synthetic route that utilizes this compound as a primary building block is not prominently featured in the scientific literature. researchgate.netnih.govslideshare.net For instance, one reported method describes the reaction of 1-(methylthio)acetone with various nitriles in the presence of triflic anhydride (B1165640) to form 2-substituted 5-methyl-4-methylthio-1,3-oxazoles. vulcanchem.com Another approach involves the Dieckmann cyclisation of methyl(o-methoxycarbonylbenzylthio)acetate, which, while containing the relevant functionalities, does not yield an oxazole directly but a thiopyrano-compound that fails to form an isoxazolone with hydroxylamine. rsc.org

Therefore, constructing a 2-(methylthio)-5-substituted oxazole where the substituent is derived from the benzoyl group of this compound would likely require a multi-step sequence, potentially involving the conversion of the ester into a different functional group (e.g., an α-haloketone) that is amenable to classical oxazole synthesis methodologies.

The synthesis of methyl 4-methyl-3-(prop-2-enamido)benzoate involves the formation of an amide bond between the 3-amino group of methyl 3-amino-4-methylbenzoate and acryloyl chloride (the acid chloride of prop-2-enoic acid). This type of acylation is a standard and efficient method for amide synthesis.

The precursor, methyl 3-amino-4-methylbenzoate, is a commercially available reagent or can be synthesized from 3-amino-4-methylbenzoic acid by esterification. chemicalbook.comnih.govqccstandards.com

Synthetic Procedure (Amidation):

The reaction is typically carried out by dissolving methyl 3-amino-4-methylbenzoate in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF), often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. researchgate.net The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. Acryloyl chloride is then added dropwise to the solution, usually at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. After the addition is complete, the mixture is allowed to warm to room temperature and stirred until the reaction is complete.

Workup typically involves washing the reaction mixture with water and brine to remove the hydrochloride salt of the base and any unreacted starting materials. The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography. This method is analogous to the synthesis of similar compounds like methyl 3-fluoro-4-(prop-2-enamido)benzoate.

Reaction Summary:

| Starting Material | Reagent | Base/Solvent | Product |

| Methyl 3-amino-4-methylbenzoate | Acryloyl chloride | Triethylamine / Dichloromethane | Methyl 4-methyl-3-(prop-2-enamido)benzoate |

This intermediate is valuable in organic synthesis, particularly for the construction of more complex molecules where the acrylamide (B121943) moiety can participate in various addition or polymerization reactions.

Applications As a Synthetic Intermediate in Organic Chemistry

Precursor to Substituted Benzoic Acids and Derivatives

The dual functionality of Methyl 3-(methylthio)benzoate makes it an excellent starting point for producing a variety of substituted benzoic acids and their derivatives. The ester can be readily hydrolyzed, while the methylthio group can be oxidized or removed, offering a toolkit for targeted molecular design.

A primary transformation is the hydrolysis of the methyl ester group to a carboxylic acid. This reaction is typically performed under basic conditions, such as with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, to yield 3-(methylthio)benzoic acid in high purity. smolecule.comchemicalbook.com This acid is itself a crucial intermediate for pharmaceuticals and other fine chemicals. smolecule.comgoogle.com

Table 1: Hydrolysis of this compound

| Reactant | Reagents & Conditions | Product | Yield | Reference |

|---|

Furthermore, the methylthio group (-SCH₃) can be selectively oxidized to produce either a methylsulfinyl (-SOCH₃) or a methylsulfonyl (-SO₂CH₃) group. smolecule.com These transformations are significant as they alter the electronic properties and biological activity of the molecule. The oxidation to the sulfone is often a key step in the synthesis of agrochemicals. smolecule.com Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). evitachem.comorganic-chemistry.org

Table 2: Oxidation of the Methylthio Group

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Alkyl/Aryl Sulfide (B99878) | H₂O₂ or m-CPBA | Alkyl/Aryl Sulfoxide (B87167) | evitachem.commhlw.go.jp |

| Alkyl/Aryl Sulfoxide | H₂O₂ or m-CPBA | Alkyl/Aryl Sulfone | evitachem.commhlw.go.jpresearchgate.net |

The methylthio group can also be removed entirely. In a process known as desulfurization, reagents like Raney nickel can be used to replace the C-S bond with a C-H bond. This allows the methylthio group to be used as a "placeholder" to direct other reactions before being cleanly excised from the molecule, yielding a specifically substituted benzoic acid derivative. orgsyn.org

Building Block for Complex Aromatic Systems

The inherent structure of this compound makes it a useful building block for constructing larger, more complex aromatic and heterocyclic systems. The benzoate (B1203000) core provides a rigid scaffold, while the ester and methylthio groups serve as handles for further chemical elaboration.

For instance, the ester functionality allows for the incorporation of the entire benzoate unit into larger molecular frameworks, such as in the formation of amide bonds or more complex esters. smolecule.com The synthesis of aromatic oligoesters, where substituted benzoates act as repeating monomer units, exemplifies how these building blocks can be used to create novel macromolecular structures. nih.gov

The reactivity of the aromatic ring itself, influenced by its substituents, allows for further functionalization. This versatility enables chemists to use this compound as a starting fragment in multi-step syntheses, progressively adding complexity to create target molecules with specific electronic or biological properties. An example of a related compound, methyl 3-hydroxybenzoate, being used in the preparation of a complex organophosphorus product highlights this principle of using benzoate derivatives as foundational components in constructing elaborate molecules. cymitquimica.com

Intermediate in the Synthesis of Specialized Organosulfur Compounds